molecular formula C19H23NO6 B11164603 3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid

3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid

Cat. No.: B11164603
M. Wt: 361.4 g/mol
InChI Key: XGWMVFASBDHWOQ-UHFFFAOYSA-N
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Description

3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid typically involves multiple steps. One common method includes the esterification of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with N,N’-carbonyldiimidazole, followed by the reaction with 3-aminopropanoic acid . The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may interact with cellular pathways involved in inflammation and cancer, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
  • 7-amino-4-methylcoumarin
  • **2-[

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

3-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C19H23NO6/c1-3-4-5-13-10-18(24)26-19-12(2)15(7-6-14(13)19)25-11-16(21)20-9-8-17(22)23/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

XGWMVFASBDHWOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC(=O)O

Origin of Product

United States

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